Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It belongs to the β-lactam class of antibiotics and is effective against a broad spectrum of Gram-positive bacteria . This compound is known for its ability to inhibit bacterial cell wall synthesis, making it a crucial drug in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin G potassium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with phenylacetyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of Penicillin G potassium involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic . The final product is obtained by crystallization and drying, ensuring it meets the required potency and purity standards .
Chemical Reactions Analysis
Types of Reactions
Penicillin G potassium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, Penicillin G potassium can hydrolyze to form penicilloic acid.
Oxidation: It can be oxidized to form penicilloic acid derivatives.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Penicilloic acid: Formed through hydrolysis or oxidation.
Penicilloic acid derivatives: Formed through further oxidation.
Scientific Research Applications
Penicillin G potassium has a wide range of applications in scientific research:
Chemistry: Used as a standard antibiotic in various chemical assays.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Medicine: Used to study bacterial resistance mechanisms and develop new antibiotics.
Industry: Applied in the production of animal feed additives to promote growth and prevent infections.
Mechanism of Action
Penicillin G potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains . This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The primary molecular targets are the PBPs, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Penicillin G potassium is unique among β-lactam antibiotics due to its high efficacy against Gram-positive bacteria and its stability in aqueous solutions . Similar compounds include:
Penicillin V potassium: More stable in acidic conditions but less potent than Penicillin G potassium.
Ampicillin: Broader spectrum of activity but less effective against certain Gram-positive bacteria.
Amoxicillin: Similar spectrum to Ampicillin but with better oral absorption.
Penicillin G potassium stands out due to its specific activity profile and its role as a standard antibiotic in various applications .
Properties
Molecular Formula |
C16H18KN3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1 |
InChI Key |
JWUWRSHQQLUTRD-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
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